![molecular formula C21H21FN2OS B3015493 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 681275-34-3](/img/structure/B3015493.png)
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone , often referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities. The indole nucleus, characterized by its aromaticity and unique chemical reactivity, serves as a scaffold for various drug molecules and natural compounds .
Synthesis Analysis
The synthesis of Compound X involves several steps. One common approach is the benzoylation of substituted phenols under low-temperature conditions, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst. This process yields hydroxy benzophenones, which serve as intermediates. Further modifications lead to the formation of Compound X .
Physical And Chemical Properties Analysis
Scientific Research Applications
Transparent Aromatic Polyimides with High Refractive Indices
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including 2,2′-Bis(thiophenyl)benzidine (BTPB), has demonstrated potential applications in materials science, particularly in creating materials with high refractive indices and good thermomechanical stabilities. These materials are synthesized through thermal polycondensation, showing promise for optical and electronic applications due to their transparency and colorlessness in the visible region (Tapaswi et al., 2015).
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, highlighting the process of obtaining these compounds through a three-step substitution reaction. The research provides a foundation for understanding the molecular structures and physicochemical properties of such compounds, which could be relevant to developing new materials or pharmaceuticals (Huang et al., 2021).
Development of Antagonists for Medical Applications
A study on the development of a P2X7 antagonist clinical candidate showcases the potential medical applications of complex molecules. This research involved the synthesis of novel compounds with a focus on their activity in treating mood disorders, indicating the broader applicability of such chemical structures in drug discovery and development (Chrovian et al., 2018).
Organocatalytic Synthesis for Medicinal Chemistry
Research on the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity points to applications in medicinal chemistry. The synthesis process offers a new avenue for creating bioactive compounds, underscoring the significance of innovative synthetic approaches in developing therapeutics (Chen et al., 2009).
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c22-17-7-5-6-16(12-17)13-24-14-20(18-8-1-2-9-19(18)24)26-15-21(25)23-10-3-4-11-23/h1-2,5-9,12,14H,3-4,10-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQYPCHRHCKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

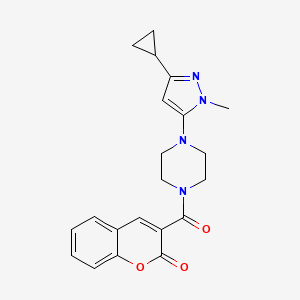
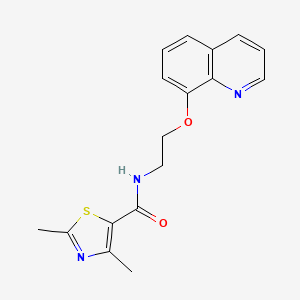
![[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B3015413.png)
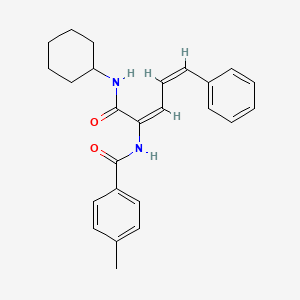
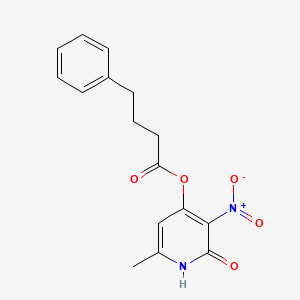
![1-[(Pyridin-2-ylamino)methyl]indole-2,3-dione](/img/structure/B3015420.png)
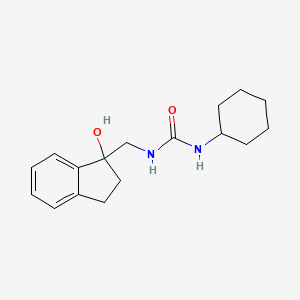
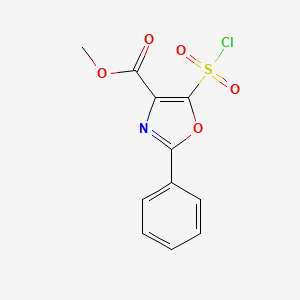
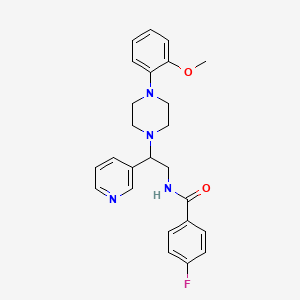
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)
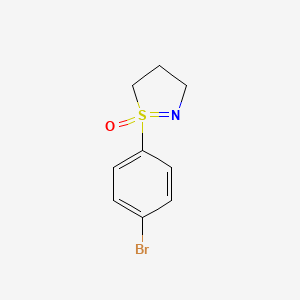
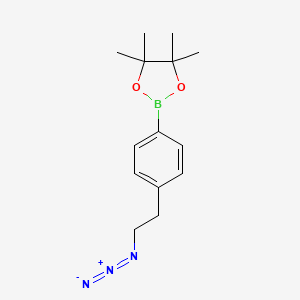
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)